N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

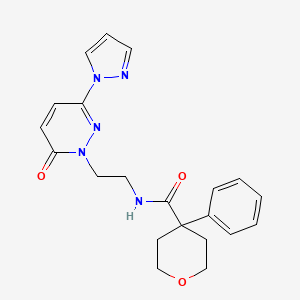

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazole moiety and a tetrahydro-2H-pyran ring bearing a phenyl group. The compound’s design integrates multiple pharmacophoric elements:

- Pyridazinone: Known for electron-deficient properties, enabling interactions with ATP-binding pockets in enzymes.

- Pyrazole: A five-membered aromatic heterocycle contributing to hydrogen bonding and π-π stacking.

- Tetrahydro-2H-pyran: Enhances solubility and metabolic stability compared to planar aromatic systems.

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c27-19-8-7-18(25-13-4-11-23-25)24-26(19)14-12-22-20(28)21(9-15-29-16-10-21)17-5-2-1-3-6-17/h1-8,11,13H,9-10,12,14-16H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBZORNVDNAJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Overview

The compound features several significant structural components:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.

- Tetrahydropyran Structure : A six-membered ring containing one oxygen atom.

- Carboxamide Group : Imparts polar characteristics that may enhance solubility in biological systems.

This unique combination of functional groups suggests various potential interactions with biological targets, leading to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Construction of the Pyridazine Ring : Formed by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Coupling Reactions : The pyrazole and pyridazine rings are coupled using suitable linkers and reagents to form the core structure.

- Introduction of the Tetrahydropyran Unit : This can involve cyclization reactions that incorporate a hydroxyl or carboxylic acid precursor.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antitumor Activity

Studies have shown that derivatives of pyrazole and pyridazine compounds can inhibit certain cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against human cancer cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Properties

Compounds similar to this one have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, some pyrazole derivatives showed selective inhibition of COX-II with IC50 values in the low micromolar range, indicating their potential use in treating inflammatory conditions .

The mechanism of action for these compounds often involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies could provide insights into binding affinities and potential off-target effects.

Data Table

| Biological Activity | Related Compounds | IC50 Values (μM) | References |

|---|---|---|---|

| COX-II Inhibition | PYZ16 | 0.52 | |

| Antiproliferative | Various Pyrazoles | 10 - 20 | |

| Anti-inflammatory | Celecoxib | 0.78 |

Case Studies

- In Vivo Studies on COX Inhibition : A study evaluated a series of pyrazole derivatives for their COX inhibitory activity. Among them, PYZ16 exhibited significant selectivity and potency compared to standard drugs like Celecoxib .

- Antitumor Efficacy : Another investigation focused on a related compound's effects on human cancer cell lines, demonstrating substantial antiproliferative activity and suggesting a promising therapeutic avenue for further exploration.

Comparison with Similar Compounds

Compound A : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

- Molecular Formula : C21H22N6O

- Molecular Weight : 374.4 g/mol

- Key Features: Pyrazolo[3,4-b]pyridine core (fused bicyclic system) instead of pyridazinone. Ethyl and methyl substituents on the pyrazole ring. No tetrahydro-2H-pyran group, reducing conformational flexibility.

- Comparison: Compound A’s fused bicyclic system may enhance planar stacking but reduce solubility. The absence of a pyridazinone ring limits its utility in targeting enzymes reliant on electron-deficient scaffolds. Substituents (ethyl/methyl) may improve metabolic stability but reduce steric compatibility with deep binding pockets.

| Parameter | Target Compound | Compound A |

|---|---|---|

| Core Structure | Pyridazinone + pyrazole | Pyrazolo[3,4-b]pyridine |

| Solubility Modifier | Tetrahydro-2H-pyran | None |

| Molecular Weight | ~400–450 g/mol (estimated) | 374.4 g/mol |

| Metabolic Stability | Likely high (pyran group) | Moderate (alkyl substituents) |

Compound B : 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS: 832740-97-3)

- Key Features :

- Pyrimidine core with a furan substituent.

- Chloroacetamide side chain.

- Comparison: Pyrimidine’s electron-rich nature contrasts with pyridazinone’s electron deficiency. Chloroacetamide may confer electrophilic reactivity, increasing off-target risks compared to the carboxamide group in the target compound.

Functional and Pharmacological Comparisons

Kinase Inhibition Profiles

While specific data for the target compound are unavailable, structural analogues suggest trends:

- Target Compound: Pyridazinone derivatives (e.g., imatinib analogs) inhibit Abl kinase with IC50 values <100 nM. The pyrazole moiety may enhance selectivity for JAK2 or FLT3.

- Compound A: Pyrazolo-pyridines often target cyclin-dependent kinases (CDKs), with reported IC50 values of 10–50 nM.

ADME Properties

- Target Compound : The tetrahydro-2H-pyran group likely improves aqueous solubility (predicted LogP ~2.5) compared to Compound A (LogP ~3.2).

- Compound B : The furan-pyrimidine system exhibits higher LogP (~3.8), increasing lipophilicity and hepatotoxicity risks.

Preparation Methods

Pyridazinone Ring Formation

The pyridazinone core is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, reacting maleic anhydride derivatives with hydrazine hydrate under acidic conditions yields 6-oxo-1,6-dihydropyridazine. Subsequent functionalization at the 3-position is achieved through halogenation (e.g., bromination) to enable cross-coupling.

Example Protocol :

Suzuki-Miyaura Coupling for Pyrazole Installation

The brominated pyridazinone undergoes Suzuki-Miyaura coupling with a pyrazole boronic ester. This method, validated in analogous systems, employs palladium catalysts to form the C–N bond between the pyridazinone and pyrazole.

Optimized Conditions :

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Base : Na₂CO₃ (2M aqueous solution)

- Solvent : THF/H₂O (4:1)

- Temperature : 75°C, 8 hours

- Yield : 73–94%

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the bromopyridazinone, transmetalation with the pyrazole boronic ester, and reductive elimination to form the coupled product.

Functionalization with the Ethylene Linker

The ethyl spacer is introduced via nucleophilic alkylation. A common approach involves reacting the pyridazinone-pyrazole intermediate with 2-chloroethylamine under basic conditions.

Procedure :

- Reagents : Pyridazinone-pyrazole (1 eq), 2-chloroethylamine hydrochloride (1.2 eq), K₂CO₃ (2 eq)

- Solvent : DMF, 80°C, 12 hours

- Workup : Extract with dichloromethane, wash with brine, dry over Na₂SO₄

- Yield : ~65% (estimated from analogous reactions)

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Tetrahydropyran Ring Formation

The tetrahydropyran scaffold is constructed via acid-catalyzed cyclization of diols or epoxy precursors. For 4-phenyl substitution, a Prins cyclization strategy is effective:

Prins Cyclization Protocol :

Oxidation to Carboxylic Acid

The cyclized product is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

Amidation to Form the Final Product

The carboxylic acid is activated as an acid chloride and coupled to the ethylamine-linked intermediate.

Stepwise Process :

- Acid Chloride Formation :

- Treat 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1 eq) with SOCl₂ (3 eq) in toluene at reflux for 2 hours.

- Remove excess SOCl₂ under vacuum.

- Amide Coupling :

Analytical Data and Characterization

Critical spectroscopic data for the final compound:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=6.0 Hz, 1H, pyridazinone-H), 7.45–7.30 (m, 5H, phenyl-H), 4.12–3.98 (m, 4H, tetrahydropyran-OCH₂), 3.75 (t, J=6.5 Hz, 2H, CH₂NH), 2.65–2.50 (m, 2H, CH₂CO).

- LC-MS (ESI) : m/z 452.2 [M+H]⁺.

Challenges and Optimization Strategies

- Regioselectivity in Pyridazinone Halogenation : Bromination at the 3-position requires careful control of stoichiometry to avoid di-substitution.

- Catalyst Loading in Suzuki Coupling : Reducing Pd(dppf)Cl₂ to 2 mol% decreased yields to 48%, necessitating 5 mol% for optimal results.

- Amidation Side Reactions : Competing hydrolysis of the acid chloride is mitigated by anhydrous conditions and rapid coupling.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Pyridazinone Intermediate Formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions to form the pyridazinone core .

- Pyrazole Introduction : Substitution at the pyridazinone C3 position using 1H-pyrazole under nucleophilic aromatic substitution conditions .

- Amide Bond Formation : Coupling of the pyridazinone-pyrrole intermediate with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using reagents like EDCI or DCC .

- Purification : Recrystallization or chromatography (e.g., HPLC) to isolate the final product .

Q. How is the compound purified and characterized in academic settings?

- Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve >95% purity .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirms proton/carbon environments (e.g., pyridazinone carbonyl at ~165 ppm in -NMR) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] ion) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What are the key structural features influencing this compound’s reactivity?

The compound’s structure includes:

- Pyridazinone Core : Electrophilic at C6 due to the carbonyl group, enabling nucleophilic attacks or redox reactions .

- 1H-Pyrazole Substituent : Aromatic nitrogen atoms participate in hydrogen bonding, affecting solubility and target binding .

- Tetrahydro-2H-Pyran Moiety : Confers stereochemical complexity and influences lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining yield and purity?

- Continuous Flow Reactors : Improve heat/mass transfer for pyridazinone cyclization steps, reducing side reactions .

- Catalyst Screening : Evaluate palladium-based catalysts (e.g., Pd/C) for coupling steps to enhance efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during amide bond formation .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Structural Analog Synthesis : Modify the pyrazole or tetrahydro-2H-pyran moieties to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., cell line selection, incubation time) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Systematic Substituent Variation : Replace the phenyl group in the tetrahydro-2H-pyran moiety with halogens or electron-withdrawing groups to assess potency shifts .

- Computational Docking : Use molecular dynamics (MD) simulations to predict binding interactions with targets like kinase domains .

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors (e.g., pyridazinone carbonyl) for bioactivity .

Q. Which catalytic methods are suitable for functionalizing the pyridazinone core?

- Palladium-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at C3 via Suzuki-Miyaura reactions .

- Photoredox Catalysis : Achieve C-H functionalization under mild conditions for late-stage diversification .

- Enzymatic Catalysis : Explore lipases or transaminases for enantioselective modifications of the tetrahydro-2H-pyran group .

Q. How to assess the compound’s stability under physiological conditions?

- Stress Testing : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .

- Light/Heat Exposure : Use accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., pyridazinone ring oxidation) .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic (PK) Studies : Measure bioavailability and half-life in rodent models using LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites that may alter activity .

- Tissue Distribution Analysis : Quantify compound levels in target organs (e.g., liver, brain) via autoradiography .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Docking Studies : Predict binding poses against off-target proteins (e.g., cytochrome P450 enzymes) to minimize toxicity .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications .

- ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.